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Compound of Interest

2,6-Difluoro-3-
Compound Name:
methoxybenzylamine

cat. No.: B1308633

An In-depth Technical Guide to 2,6-Difluoro-3-
methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxybenzylamine is a fluorinated aromatic amine of interest in medicinal
chemistry and drug discovery. Its unique substitution pattern, featuring two electron-
withdrawing fluorine atoms and an electron-donating methoxy group on the benzyl ring, is
anticipated to modulate its physicochemical and pharmacological properties. This technical
guide provides a summary of its known identifiers and a discussion of its likely physical and
chemical characteristics based on the general properties of related compounds, due to the
limited availability of specific experimental data for this molecule. Additionally, this document
outlines general experimental protocols for the synthesis and analysis of similar aromatic
amines and includes a conceptual diagram illustrating the relationships of its structural features
to its potential properties.

Compound Identification

A clear identification of 2,6-Difluoro-3-methoxybenzylamine is crucial for any research
endeavor. The fundamental identifiers for this compound are summarized in the table below.
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Identifier Value

IUPAC Name (2,6-Difluoro-3-methoxyphenyl)methanamine
CAS Number 886498-50-6

Molecular Formula CsHoF2NO

Molecular Weight 173.16 g/mol

Synonyms (2,6-Difluoro-3-methoxy-benzyl)amine

Physical and Chemical Properties

Experimental data on the physical and chemical properties of 2,6-Difluoro-3-
methoxybenzylamine are not readily available in peer-reviewed literature or commercial
databases. The following tables summarize the current data status. The properties of
benzylamine and its substituted derivatives are influenced by the nature and position of the
substituents on the aromatic ring.[1][2][3] Generally, benzylamines are colorless to light yellow
liquids with an ammonia-like odor.[1] They are typically soluble in organic solvents and show
some solubility in water.[3] The introduction of fluorine atoms can affect properties such as pKa,
lipophilicity, and metabolic stability.

Physical Properties

Property Value

Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available
Appearance Data Not Available
pKa Data Not Available

Chemical Properties
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Property Value

Expected to exhibit typical reactivity of a primary
benzylamine, such as salt formation with acids,
acylation, and alkylation at the nitrogen atom.
Reactivity The aromatic ring may undergo electrophilic
substitution, with the positions directed by the
fluorine and methoxy substituents.
Benzylamines can be oxidized to the

corresponding imines or aldehydes.[4][5][6]

Likely stable under standard laboratory
Stability conditions. May be sensitive to air and light over

time.

Data Not Available. As a primary amine, it is
Hazardous Reactions expected to be basic and may react

exothermically with strong acids.

Experimental Protocols

While specific experimental protocols for 2,6-Difluoro-3-methoxybenzylamine are not
published, general methodologies for the synthesis and analysis of fluorinated benzylamines

can be adapted.

General Synthesis of Fluorinated Benzylamines

The synthesis of fluorinated benzylamines can often be achieved through the reduction of the
corresponding benzonitrile or by reductive amination of the corresponding benzaldehyde.[2][7]

Example Protocol: Reductive Amination of a Fluorinated Benzaldehyde

e Reaction Setup: To a solution of the fluorinated benzaldehyde (1 equivalent) in an
appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask,
add a nitrogen source such as ammonia (in a suitable form like ammonium acetate or a
solution of ammonia in methanol) or another primary amine (1-1.2 equivalents).
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e Formation of Imine: Stir the mixture at room temperature to form the corresponding imine.
The progress of this reaction can be monitored by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

e Reduction: Once the imine formation is complete or has reached equilibrium, add a reducing
agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with
H2 over a catalyst like Pd/C or Raney nickel) portion-wise at 0 °C.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir until
completion, as monitored by TLC or GC-MS.

o Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the
product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined
organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgS0a), and
filter.

 Purification: Concentrate the filtrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel or by distillation under reduced pressure to
yield the pure fluorinated benzylamine.

Analytical Methods

The purity and identity of 2,6-Difluoro-3-methoxybenzylamine can be determined using a
combination of chromatographic and spectroscopic techniques.[8][9][10][11]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of an aromatic amine will typically show characteristic
signals for the benzylic protons (CHz) and the amine protons (NH-z), in addition to the
aromatic protons. The chemical shifts of the aromatic protons will be influenced by the
fluorine and methoxy substituents.[12][13][14]

e 13C NMR: The carbon NMR spectrum will provide information on the number of unique
carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to
the electronic effects of the substituents.[15]
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e 9F NMR: Fluorine NMR is a crucial technigque for fluorinated compounds, providing distinct
signals for each fluorine atom and valuable information about their chemical environment.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a primary aromatic amine typically displays characteristic absorption bands.
[16][17][18][19]

Expected Wavenumber

Functional Group Vibrational Mode
(cm™)
) Stretching (asymmetric & 3300 - 3500 (two bands for
N-H (Amine) } ] ]
symmetric) primary amine)
N-H (Amine) Bending 1550 - 1650
C-N (Aromatic Amine) Stretching 1250 - 1350
C-H (Aromatic) Stretching 3000 - 3100
C=C (Aromatic) Stretching 1450 - 1600
) 1200 - 1275 (asymmetric),
C-O (Aryl Ether) Stretching _
1020-1075 (symmetric)
C-F (Aryl Fluoride) Stretching 1100 - 1400

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound. For benzylamines, common fragmentation pathways include the loss of the amino
group and cleavage at the benzylic position to form a stable benzyl cation or related fragments.
[20][21][22][23]

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the
characterization of 2,6-Difluoro-3-methoxybenzylamine.
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Molecular structure of 2,6-Difluoro-3-methoxybenzylamine.
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A conceptual workflow for the synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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